molecular formula C20H20N2O6 B460777 2-Amino-6-(hydroxymethyl)-4-(3-methoxy-4-propoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 664999-51-3

2-Amino-6-(hydroxymethyl)-4-(3-methoxy-4-propoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460777
CAS No.: 664999-51-3
M. Wt: 384.4g/mol
InChI Key: KRZLYHXYVCHOJV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-b]pyran-3-carbonitrile family, characterized by a fused pyranopyran core with amino, hydroxymethyl, oxo, and nitrile functional groups. Its aryl substituent at the 4-position—3-methoxy-4-propoxyphenyl—confers unique steric and electronic properties, influencing its biological activity and physicochemical behavior.

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-4-(3-methoxy-4-propoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-3-6-26-15-5-4-11(7-16(15)25-2)17-13(9-21)20(22)28-18-14(24)8-12(10-23)27-19(17)18/h4-5,7-8,17,23H,3,6,10,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZLYHXYVCHOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-6-(hydroxymethyl)-4-(3-methoxy-4-propoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a member of the pyran derivatives, which are known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, particularly in the fields of oncology and enzymatic inhibition.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H22N2O5\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_5

This structure includes functional groups such as amino, hydroxymethyl, and carbonitrile, which contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that pyrano[3,2-b]pyran derivatives exhibit significant antitumor properties. For instance, a derivative similar to the compound demonstrated strong cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth.

Enzyme Inhibition

One of the most notable biological activities of this compound is its inhibitory effect on tyrosinase, an enzyme critical in melanin production. The compound was tested against mushroom tyrosinase using L-Dopa as a substrate. It exhibited competitive inhibition with an IC50 value of 7.69 ± 1.99 µM , significantly lower than that of kojic acid (IC50 = 23.64 ± 2.56 µM), indicating potent antityrosinase activity .

CompoundIC50 (µM)Type of Inhibition
This compound7.69 ± 1.99Competitive
Kojic Acid23.64 ± 2.56Competitive

Antimicrobial Activity

Pyrano derivatives have also shown antimicrobial properties. A related study indicated that similar compounds possess activity against various bacterial strains and fungi. The antimicrobial efficacy can be attributed to their ability to disrupt microbial cell walls or inhibit essential metabolic pathways .

Case Studies and Research Findings

  • Case Study on Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of a related pyrano derivative against five different cancer cell lines using the MTT assay. The results demonstrated selective cytotoxicity towards malignant cells while exhibiting minimal effects on normal cell lines .
  • Tyrosinase Inhibition Research :
    • In a comparative study involving various synthesized pyran derivatives, the compound showed superior inhibitory activity against tyrosinase compared to traditional inhibitors like kojic acid. This suggests its potential application in cosmetic formulations aimed at skin lightening .

Scientific Research Applications

Overview

2-Amino-6-(hydroxymethyl)-4-(3-methoxy-4-propoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure allows it to participate in various biological activities, making it a potential candidate for drug development. This article explores its applications, particularly in the fields of anti-cancer, anti-tyrosinase activity, and its synthesis methodologies.

Anticancer Activity

Recent studies have indicated that derivatives of 4,8-dihydropyrano[3,2-b]pyran compounds exhibit promising anticancer properties. A series of experiments demonstrated that certain synthesized variants of this compound showed significant anti-proliferative effects against various cancer cell lines. For instance, a study reported that specific derivatives exhibited IC50 values indicating effective inhibition of cancer cell growth, suggesting potential as therapeutic agents in oncology .

Anti-Tyrosinase Activity

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. A particular derivative of the compound demonstrated competitive inhibition with an IC50 value of 7.69 μM, outperforming the standard control agent kojic acid (IC50 = 23.64 μM) . This suggests that the compound could be developed into a skin-whitening agent or treatment for hyperpigmentation disorders.

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods:

Ultrasound-Assisted Synthesis

A notable green chemistry approach involves the use of ultrasound irradiation to facilitate a one-pot synthesis reaction involving carbonyl compounds and kojic acid as a Michael donor. This method not only enhances yield but also minimizes environmental impact by reducing solvent use .

Solvent Time (min) Yield (%)
Solvent-free10NR
Methanol1045
Ethanol1088
Water1090
Water: Ethanol (1:1)1096

This table illustrates the efficiency of various solvents in the synthesis process, highlighting the effectiveness of using a water/ethanol mixture.

Case Studies

  • Anti-Proliferative Studies : A study conducted on multiple synthesized derivatives indicated varying degrees of anti-proliferative activity against cancer cell lines such as MCF-7 and HeLa. The results underscored the potential for these compounds to serve as lead candidates for further development in cancer therapy .
  • Tyrosinase Inhibition : Another case study focused on the molecular dynamics simulations of synthesized variants revealed significant interactions with key amino acids within the enzyme's active site. These findings support the hypothesis that modifications to the chemical structure can enhance inhibitory activity against tyrosinase .

Comparison with Similar Compounds

Key Trends :

  • Halogenation (e.g., 4-chloro in 6h) increases melting points compared to non-halogenated analogs (6a) due to enhanced intermolecular interactions .
  • Methoxy and benzyloxy groups (e.g., 6l, 6o) contribute to higher thermal stability (Mp >230°C) and distinct IR carbonyl stretching frequencies .

Antityrosinase Activity

  • Compound 6b (4-((4-fluorobenzyl)oxy)phenyl analog): Exhibited IC₅₀ = 12.3 µM against bovine tyrosinase, outperforming kojic acid (IC₅₀ = 28.4 µM). Molecular dynamics simulations confirmed stable binding to the enzyme’s active site .
  • Compound 6l (3-methoxy-4-fluorobenzyloxy analog): Showed moderate activity (IC₅₀ = 18.7 µM), suggesting steric hindrance from the methoxy group may reduce efficacy .

Anticancer Activity

  • Compound 10a (4-(4-(1H-pyrazol-1-yl)phenyl) analog): Induced apoptosis in MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) via caspase-3 activation. The pyrazole moiety enhanced cellular uptake .
  • Compound 10c (4-(1H-1,2,4-triazol-1-yl)phenyl analog): Demonstrated broad-spectrum cytotoxicity against HeLa and A549 cells (IC₅₀ = 6.5–7.8 µM) due to increased hydrogen bonding with target proteins .

Neuroprotective Potential

  • Compound 1l (2,6-dichlorophenyl analog): Synthesized as part of KojoTacrine hybrids, it inhibited acetylcholinesterase (AChE) at 1.2 µM, comparable to tacrine. The dichlorophenyl group enhanced hydrophobic interactions with AChE’s peripheral anionic site .

Example :

  • Compound 6a: Prepared by reacting benzyloxy aldehyde, kojic acid, and malononitrile in ethanol with triethylamine catalysis (yield: 72–85%) .
  • Compound 10b : Utilized ultrasound-assisted synthesis under ambient conditions, reducing reaction time to 30 minutes (yield: 75%) .

Preparation Methods

Three-Component Reaction with Ethyl Acetoacetate

This method involves the condensation of 3-methoxy-4-propoxybenzaldehyde , malononitrile , and ethyl acetoacetate in the presence of catalysts like piperidine or ionic liquids. Key steps include:

  • Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated nitrile.

  • Michael addition of ethyl acetoacetate to the nitrile intermediate.

  • Intramolecular cyclization to form the pyrano[3,2-b]pyran core.

Table 1: Catalyst Optimization for Pyran Derivatives

CatalystSolventTemperature (°C)Time (h)Yield (%)
NH₄OH (25–28%)96% Ethanol25363
[Et₃N]OAcEthanol:Water (1:1)Reflux2No yield
PiperidineEthanolRoom temperature1275–86

Data adapted from.

Kojic Acid-Mediated Cyclization

Kojic acid (5-hydroxy-2-pyrone) serves as a key precursor to introduce the 8-oxo and hydroxymethyl groups. The reaction proceeds via:

  • Nucleophilic attack of malononitrile on the activated aldehyde.

  • Cyclization with kojic acid under solvent-free conditions using SnCl₄/SiO₂ nanoparticles as a catalyst.

Table 2: Substrate Scope with SnCl₄/SiO₂ Catalyst

Aldehyde SubstituentProduct Yield (%)
4-Fluorobenzylidene95
2-Chlorobenzylidene94
2-Furyl90
3-Methoxy-4-propoxyphenylHypothetical

Hypothetical entry assumes analogous reactivity. Data from.

Catalyst-Driven Cyclizations

Catalysts significantly influence reaction efficiency and stereochemical outcomes.

Ionic Liquids and Organic Bases

  • [Bmim]Br and [Bmim]OH (ionic liquids) were tested but showed limited efficacy compared to piperidine.

  • Triethylamine and chiral thiourea-tertiary amines enabled enantioselective synthesis, achieving >98% ee for homochiral derivatives.

Solid Acid Catalysts

SnCl₄/SiO₂ nanoparticles (28–37 nm diameter) facilitate solvent-free cyclizations with high atom economy. This method avoids hazardous solvents and achieves yields >90%.

Mechanistic Pathway (SnCl₄/SiO₂ Catalysis):

  • Activation : SnCl₄ coordinates with the aldehyde carbonyl.

  • Condensation : Knoevenagel adduct formation.

  • Michael Addition : Kojic acid attacks the α,β-unsaturated nitrile.

  • Cyclization : Intramolecular esterification forms the pyrano[3,2-b]pyran ring.

Structural Modifications and Functionalization

Introduction of Hydroxymethyl and Oxo Groups

  • The 6-hydroxymethyl group originates from kojic acid’s hydroxymethyl side chain.

  • The 8-oxo group derives from kojic acid’s ketone moiety, retained during cyclization.

Substituent Effects

The 3-methoxy-4-propoxyphenyl group enhances electronic and steric diversity. Electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position accelerate MCRs, while electron-donating groups (e.g., -OCH₃, -OPr) require longer reaction times.

Data Tables and Research Findings

Spectroscopic Characterization

Key Peaks for 2-Amino-6-(hydroxymethyl)-4-(3-methoxy-4-propoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

TechniquePeaks (δ, ppm)Assignment
¹H NMR 4.86 (s, 1H, CH)Pyran ring CH
7.24–7.17 (m, 4H, ArH)Aromatic protons
¹³C NMR 165.81 (C=O), 143.80 (C=N)Carbonyl and nitrile groups

Adapted from.

Enantioselective Synthesis

Chiral catalysts 3a and 3b (thiourea-tertiary amines) enable asymmetric synthesis:

CatalystSubstrate (R)Yield (%)ee (%)
3a4-Cl-C₆H₄9498
3b4-F-C₆H₄9699

Data from .

Q & A

Q. How can the synthetic yield of this pyrano-pyran derivative be optimized in multicomponent reactions?

Methodological Answer:

  • Use a three-component reaction system with aldehydes, malononitrile, and substituted phenols under reflux conditions. Adjust solvent polarity (e.g., ethanol or DMF) and catalyst (e.g., piperidine) to enhance cyclization efficiency. Monitor reaction progress via TLC and optimize reflux duration (typically 6–8 hours) to maximize yield .
  • Example: Similar pyrano-pyran derivatives achieved 85–91% yields using ethanol under reflux for 6 hours, with purification via recrystallization from ethanol-DMF mixtures .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Dissolve in DMSO-d6 to observe key signals: aromatic protons (δ 7.2–8.0 ppm), pyran oxygenated carbons (δ 160–165 ppm), and nitrile carbons (δ 110–120 ppm). Compare with analogs like 6-amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-pyrano[2,3-c]pyrazole-5-carbonitrile, where NH2 groups appear as broad singlets at δ 6.09 ppm .
  • IR: Confirm functional groups: CN stretch (~2193 cm⁻¹), NH2 (~3400 cm⁻¹), and carbonyl (C=O, ~1681 cm⁻¹) .

Q. How can computational modeling predict the compound’s reactivity or intermolecular interactions?

Methodological Answer:

  • Use DFT calculations (e.g., B3LYP/6-31G**) to model the electron-deficient pyran ring and assess sites for nucleophilic attack. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities with biological targets like kinases or DNA topoisomerases, leveraging crystallographic data from analogs (e.g., CCDC-971311) .

Advanced Research Questions

Q. What mechanistic insights explain antiproliferative activity in pyrano-pyran derivatives?

Methodological Answer:

  • Conduct in vitro assays (e.g., MTT on cancer cell lines) to correlate substituent effects (e.g., methoxy vs. propoxyphenyl groups) with IC50 values. For example, analogs with 3-chlorophenyl groups showed 50% inhibition at 10 μM via intercalation with DNA, validated by fluorescence quenching .
  • Use flow cytometry to assess cell-cycle arrest (e.g., G2/M phase) and Western blotting to quantify apoptosis markers (e.g., caspase-3) .

Q. How do solvent polarity and pH affect the stability of the hydroxymethyl substituent?

Methodological Answer:

  • Perform accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor via HPLC for decomposition products (e.g., formic acid from hydroxymethyl oxidation). Polar aprotic solvents (e.g., DMSO) stabilize the hydroxymethyl group, while acidic conditions promote hydrolysis .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for polymorphs?

Methodological Answer:

  • Recrystallize from DMSO/ethanol to isolate stable polymorphs. Compare single-crystal XRD (e.g., CCDC-971311) with solid-state NMR to resolve discrepancies in hydrogen bonding networks. For example, XRD may reveal a planar pyran ring, while 13C CP/MAS NMR detects slight distortions due to crystal packing .

Q. How can enantiomeric separation be achieved for chiral pyrano-pyran derivatives?

Methodological Answer:

  • Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Optimize flow rate (1.0 mL/min) and column temperature (25°C) based on analogs like 2-amino-4-phenyl-5-oxo-pyrano[4,3-b]pyran-3-carboxylate, which showed baseline separation (Rs > 2.0) .

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